molecular formula C6H12FN3O B12990147 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide

2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide

Cat. No.: B12990147
M. Wt: 161.18 g/mol
InChI Key: XPXOXDBTIBPCQX-UHFFFAOYSA-N
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Description

2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide is a compound that features a fluorinated pyrrolidine ring. This structure is significant in medicinal chemistry due to its potential biological activities. The presence of the fluorine atom can enhance the compound’s metabolic stability and bioavailability, making it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide typically involves the formation of the pyrrolidine ring followed by the introduction of the fluorine atom. One common method is the condensation of a suitable aldehyde with t-butylsulfinamide to form an imine, which is then vinylated with vinylmagnesium bromide to yield an allylic amine. This amine can be further functionalized to introduce the fluorine atom and other substituents .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium cyanide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential therapeutic agent due to its stability and bioavailability.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Fluoropyrrolidin-1-yl)-N-hydroxyacetimidamide involves its interaction with specific molecular targets. The fluorinated pyrrolidine ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as enzyme inhibition or receptor activation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of a fluorinated pyrrolidine ring and a hydroxyacetimidamide group. This structure provides enhanced stability, bioavailability, and potential for diverse biological activities compared to similar compounds.

Properties

Molecular Formula

C6H12FN3O

Molecular Weight

161.18 g/mol

IUPAC Name

2-(3-fluoropyrrolidin-1-yl)-N'-hydroxyethanimidamide

InChI

InChI=1S/C6H12FN3O/c7-5-1-2-10(3-5)4-6(8)9-11/h5,11H,1-4H2,(H2,8,9)

InChI Key

XPXOXDBTIBPCQX-UHFFFAOYSA-N

Isomeric SMILES

C1CN(CC1F)C/C(=N/O)/N

Canonical SMILES

C1CN(CC1F)CC(=NO)N

Origin of Product

United States

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